molecular formula C16H25ClN2O2 B1677402 Molindone hydrochloride CAS No. 15622-65-8

Molindone hydrochloride

Cat. No.: B1677402
CAS No.: 15622-65-8
M. Wt: 312.83 g/mol
InChI Key: GQWNECFJGBQMBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Molindone hydrochloride primarily targets dopamine D2 receptors in the brain . It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also has low to moderate affinity for cholinergic and alpha-adrenergic receptors .

Mode of Action

This compound is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonism at the D2 receptor sites is believed to contribute to its clinical antipsychotic effects and its ability to mitigate the symptoms of schizophrenia .

Biochemical Pathways

Its antagonistic action on dopamine receptors can influence various dopamine-mediated pathways in the brain, leading to a reduction in symptoms of psychosis .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized in the liver . It is excreted in urine and feces, with less than 2-3% of unmetabolized molindone being excreted . The time to peak serum concentration is approximately 1.5 hours, and the elimination half-life is about 1.5 hours . The duration of action is between 24 to 36 hours .

Result of Action

The molecular and cellular effects of this compound’s action predominantly resemble those of major tranquilizers. It causes a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines . In addition, molindone antagonizes the depression caused by the tranquilizing agent tetrabenazine .

Biochemical Analysis

Biochemical Properties

Molindone hydrochloride has a much lower affinity for D2 receptors than most antipsychotic agents and has a relatively low affinity for D1 receptors . It has only low to moderate affinity for cholinergic and alpha-adrenergic receptors . Some electrophysiologic data from animals indicate that this compound has certain characteristics that resemble those of clozapine .

Cellular Effects

This compound works by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis . It is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .

Molecular Mechanism

The exact mechanism of action of this compound has not been fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .

Temporal Effects in Laboratory Settings

Human metabolic studies show that this compound is rapidly absorbed and metabolized when given orally . Unmetabolized drug reached a peak blood level at 1.5 hours . There are 36 recognized metabolites with less than 2-3% unmetabolized this compound being excreted in urine and feces .

Metabolic Pathways

This compound is rapidly absorbed and metabolized when given orally . There are 36 recognized metabolites with less than 2-3% unmetabolized this compound being excreted in urine and feces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molindone hydrochloride involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Molindone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Molindone hydrochloride is unique due to its structural properties and its relatively low affinity for dopamine receptors compared to other antipsychotic agents. This may result in a different side effect profile, including less weight gain and a lower risk of tardive dyskinesia .

Properties

IUPAC Name

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWNECFJGBQMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7416-34-4 (Parent)
Record name Molindone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045417
Record name Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15622-65-8
Record name Molindone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15622-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Molindone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Molindone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MOLINDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DWS68PNE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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